5-Nitrothiophene-2-sulfonamide
Overview
Description
5-Nitrothiophene-2-sulfonamide is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered rings containing one sulfur atom. The nitro group at the 5-position and the sulfonamide group at the 2-position make this compound particularly interesting for various applications in medicinal and industrial chemistry .
Mechanism of Action
Target of Action
The primary target of 5-Nitrothiophene-2-sulfonamide is bacterial growth . It acts as a bacterial growth inhibitor, with its effectiveness being superior to that of sulfanilamide .
Mode of Action
This compound is a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . The compound’s interaction with its targets results in the prevention of intracellular folic acid biosynthesis .
Biochemical Pathways
The compound affects the folic acid metabolism cycle, a crucial pathway in bacterial growth . By inhibiting the synthesis of folic acid, it disrupts the normal functioning of the bacteria, leading to growth inhibition .
Pharmacokinetics
It is known that the compound is a solid and should be stored at room temperature
Result of Action
The result of the action of this compound is the inhibition of bacterial growth . Specifically, it has been found to be more inhibitory than the corresponding 5- and 4-amino compounds, with the 5-nitro compound being bactericidal at very low concentrations .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the presence of sulfonamides and other antibiotics in the environment has raised concerns about the potential spread of antimicrobial resistance . Their biological activity and high resistance to biodegradation may lead to long residence times in both water and soil matrices
Biochemical Analysis
Biochemical Properties
It is known that thiophene analogs of sulfanilamides, such as 5-Nitrothiophene-2-sulfonamide, have been found to be more inhibitory than the corresponding amino compounds
Cellular Effects
Some studies suggest that thiophene analogs of sulfanilamides can inhibit bacterial growth
Molecular Mechanism
The molecular mechanism of action of this compound is not well-established. Some studies suggest that the mode of action of thiophene analogs of sulfanilamides involves nucleophilic attack by intracellular thiols at the 2-position of the heterocyclic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitrothiophene-2-sulfonamide typically involves the nitration of thiophene followed by sulfonation. One common method is the nitration of thiophene using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the 5-position. This is followed by sulfonation using chlorosulfonic acid to introduce the sulfonamide group at the 2-position .
Industrial Production Methods: Industrial production of this compound often involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-Nitrothiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfonamide group can be reduced to a sulfonic acid.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: 5-Aminothiophene-2-sulfonamide.
Reduction: 5-Nitrothiophene-2-sulfonic acid.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-Nitrothiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 5-Nitrothiophene-2-carboxamide
- 5-Nitrothiophene-2-sulfonic acid
- 5-Nitrothiophene-2-carbaldehyde
Comparison: 5-Nitrothiophene-2-sulfonamide is unique due to its sulfonamide group, which imparts specific chemical and biological properties. Compared to 5-Nitrothiophene-2-carboxamide, it has different solubility and reactivity profiles. The sulfonamide group also makes it more suitable for certain medicinal applications compared to the carboxamide or carbaldehyde derivatives .
Properties
IUPAC Name |
5-nitrothiophene-2-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O4S2/c5-12(9,10)4-2-1-3(11-4)6(7)8/h1-2H,(H2,5,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJMUFYNVVEAIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400118 | |
Record name | 5-nitrothiophene-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17510-82-6 | |
Record name | 5-nitrothiophene-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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